3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride
Overview
Description
The compound “3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride” has a CAS Number of 1221723-65-4 . It has a molecular weight of 301.22 and is a powder in physical form . The compound is stored at room temperature .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which are similar to the compound , involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .Molecular Structure Analysis
The InChI code for the compound is1S/C13H16N4.2ClH/c1-9-6-10 (2)17 (16-9)8-11-4-3-5-12 (7-11)13 (14)15;;/h3-7H,8H2,1-2H3, (H3,14,15);2*1H
. This indicates the presence of a pyrazole ring with two methyl substituents . Chemical Reactions Analysis
The compound has been found to have desirable fitting patterns in the LmPTR1 pocket (active site), characterized by lower binding free energy . This suggests that it may have potential applications in biological systems.Physical and Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 301.22 and is stored at room temperature .Scientific Research Applications
Complex Formation with Palladium(II)
Research has shown the synthesis and characterization of palladium(II) complexes using 3,5-dimethylpyrazolic hybrid ligands. These ligands, when reacted with palladium(II) chloride, form either monomeric or dimeric complexes depending on the solvent used. Diffusion NMR studies and theoretical calculations have been conducted to understand the stability and conformation of these complexes in solution, revealing that monomers are more thermodynamically stable than dimers (Guerrero et al., 2008).
Luminescent Properties
Study of Luminescent Compounds
A compound closely related to the chemical was synthesized and its structure was determined through single-crystal X-ray diffraction. The study also explored the luminescent properties of the compound, providing insights into its potential applications in materials science (Tang et al., 2014).
Cytotoxic Effects of Metal Complexes
Investigation into Cobalt(II) Complexes
Research into cobalt(II) complexes involving 3,5-dimethyl-1H-pyrazole and benzothiazolyl groups has shown varying cytotoxic properties against cancer cell lines. These studies provide valuable information on the potential use of such complexes in the development of cancer treatments (Sobiesiak et al., 2010).
Generation of Structurally Diverse Libraries
Structural Diversity through Alkylation
The use of a ketonic Mannich base for generating a diverse library of compounds through alkylation and ring closure reactions demonstrates the versatility of pyrazole derivatives in synthetic chemistry. This approach opens up possibilities for creating a wide range of compounds with varied biological activities (Roman, 2013).
Antimicrobial and Anticancer Agents
Development of Pyrazole Derivatives
The synthesis of novel pyrazole derivatives and their evaluation as antimicrobial and anticancer agents highlight the potential therapeutic applications of these compounds. Some of the synthesized compounds have shown higher anticancer activity than standard drugs, indicating their promise as future treatments (Hafez et al., 2016).
Corrosion Inhibitors
DFT Study on Bipyrazole Derivatives
A theoretical study using density functional theory (DFT) explored the potential of bipyrazolic-type organic compounds as corrosion inhibitors. This research provides insights into the molecular properties that contribute to their efficiency, helping to design more effective corrosion protection strategies (Wang et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride is the catechol substrate . This compound is a multidentate ligand, meaning it can bind to multiple sites on a single target . The nature of the ligand, metal ion, and counter-ion significantly influence the catalytic activities .
Mode of Action
This compound interacts with its target, the catechol substrate, through oxidation . The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidation of catechol to its corresponding quinone . This process is influenced by factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion .
Result of Action
The result of the action of this compound is the oxidation of catechol to its corresponding quinone . The rate of this reaction is influenced by the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the type of solvent contributes to the interaction and dilution of reactants in the solvent . More research is needed to fully understand how other environmental factors influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride plays a significant role in biochemical reactions, particularly as a ligand in metal complexes. It interacts with enzymes such as catecholase, where it acts as a chelating agent, binding to metal ions like copper (II) and facilitating the oxidation of catechol to quinone . This interaction is crucial for understanding the catalytic mechanisms of metalloenzymes and developing new catalysts for industrial and pharmaceutical applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways by modulating the activity of enzymes involved in oxidative stress responses. For instance, it has been shown to affect the levels of reactive oxygen species (ROS) and the activity of antioxidant enzymes, thereby impacting cellular metabolism and gene expression . These effects are essential for studying the compound’s potential therapeutic applications and its role in cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of enzymes by binding to their active sites, altering their conformation and activity. This compound’s ability to chelate metal ions also plays a critical role in its mechanism of action, as it can stabilize or destabilize enzyme-substrate complexes, leading to changes in catalytic activity and gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial for its application in laboratory settings. Studies have shown that the compound remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and alter cellular function, highlighting the importance of controlled experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses have been shown to enhance antioxidant defenses and improve cellular function, while high doses may lead to toxicity and adverse effects such as oxidative damage and impaired cellular metabolism . These findings underscore the importance of dosage optimization for therapeutic applications and toxicity assessments.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and antioxidant responses. It interacts with enzymes such as superoxide dismutase and catalase, influencing the levels of ROS and other metabolites . These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic benefits.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to chelate metal ions facilitates its uptake and distribution, allowing it to accumulate in specific cellular compartments . This property is essential for its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. It is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and oxidative stress responses . Understanding its subcellular distribution is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]benzenecarboximidamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.2ClH/c1-9-6-10(2)17(16-9)8-11-4-3-5-12(7-11)13(14)15;;/h3-7H,8H2,1-2H3,(H3,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDDJDSCBJGOJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=N)N)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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